![molecular formula C25H23N3O3S2 B2449529 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide CAS No. 477497-95-3](/img/structure/B2449529.png)
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
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Description
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Properties: A series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, which may include compounds structurally related to N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, were synthesized. They demonstrated significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli (Largani et al., 2017).
Potential Antileukotrienic Properties
- Antileukotrienic Agents Synthesis: Compounds structurally similar to the query compound, specifically involving quinoline moieties, were synthesized as potential antileukotrienic agents. This highlights the potential use of such compounds in respiratory disorders (Jampílek et al., 2004).
DNA Methylation Inhibition
- Inhibition of DNA Methylation: Quinoline derivatives, closely related to the compound , were found to be potent inhibitors of DNA methyltransferase. Such compounds could be vital in researching epigenetic modifications in cancer and other diseases (Rilova et al., 2014).
Anticancer Activity
- Development of Anticancer Agents: Research on N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides, which may share structural characteristics with the queried compound, has shown promising anticancer activity. Such studies are crucial for developing new cancer therapeutics (Alafeefy et al., 2015).
Green Chemistry in Synthesis
- Eco-Friendly Synthesis Approaches: The synthesis of N-(quinolin-8-yl)benzamide derivatives, including environmentally friendly methods and reducing unpleasant odors, suggests a move towards greener chemistry in producing such compounds (Xia et al., 2016).
properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c26-16-6-18-32-24-11-4-2-9-22(24)27-25(29)20-12-14-21(15-13-20)33(30,31)28-17-5-8-19-7-1-3-10-23(19)28/h1-4,7,9-15H,5-6,8,17-18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRGKLDFCBKBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-cyanoethyl)thio)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide |
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